molecular formula C23H32N4O5S B1448979 For-Ala-Ala-Pro-Abu-SBzl CAS No. 288155-96-4

For-Ala-Ala-Pro-Abu-SBzl

Cat. No. B1448979
M. Wt: 476.6 g/mol
InChI Key: NUSSLMSJJOZXFQ-CAMMJAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“For-Ala-Ala-Pro-Abu-SBzl” is a research product with the molecular formula C23H32N4O5S and a molecular weight of 476.6 g/mol . It is not intended for human or veterinary use.

Scientific Research Applications

1. Theranostic Applications

The peptide For-Ala-Ala-Pro-Abu-SBzl could potentially be involved in theranostic applications, as indicated by the extensive research conducted on similar peptides like 5-aminolevulinic acid (5-ALA). 5-ALA, a precursor of protoporphyrin IX, is a sustainable endogenous photosensitizer extensively studied for its applications in medical research and theranostics. This suggests that similar peptides may also have a broad spectrum of applications in theranostics, potentially including For-Ala-Ala-Pro-Abu-SBzl (Zhou et al., 2022).

2. Biotechnological Production

Peptides like For-Ala-Ala-Pro-Abu-SBzl may have significant applications in biotechnological production. For instance, studies on the production of 5-aminolevulinic acid (ALA) in recombinant Corynebacterium glutamicum showcased the potential of peptides in biotechnology. This implies that For-Ala-Ala-Pro-Abu-SBzl could also be applied in similar biotechnological contexts, optimizing yields and facilitating sustainable production methods (Yang et al., 2016).

3. Enzymatic Studies

The specific sequence of For-Ala-Ala-Pro-Abu-SBzl might be instrumental in enzymatic studies, similar to the research on subtilisin BPN' where a specific peptide sequence played a crucial role in understanding the enzyme's catalytic mechanisms. The study on subtilisin BPN' involved a peptide substrate that helped in elucidating the importance of certain bonds in the enzyme's catalytic triad. This signifies that For-Ala-Ala-Pro-Abu-SBzl could serve as a substrate or a modulator in studying enzyme kinetics and mechanisms (Stratton et al., 2001).

4. Nanotechnology and Drug Delivery

Peptides like For-Ala-Ala-Pro-Abu-SBzl could be valuable in the field of nanotechnology, particularly in the development of drug delivery systems. The research on ALA-Zn(II) coordination polymers immobilized on magnetite colloidal supraparticles for targeted photodynamic therapy demonstrates the potential of peptides in creating innovative drug delivery mechanisms. This suggests that For-Ala-Ala-Pro-Abu-SBzl, with its unique sequence, could be explored for similar applications, potentially enhancing the specificity and efficiency of drug delivery systems (Tan et al., 2015).

5. Agricultural and Medical Applications

The application of peptides like For-Ala-Ala-Pro-Abu-SBzl could extend to agriculture and medicine, as evidenced by the widespread use of ALA in these fields. ALA's involvement in tetrapyrrole synthesis marks its significance in various processes, including chlorophyll and heme production. The relevance of ALA in agriculture, medicine, and even food production highlights the potential for For-Ala-Ala-Pro-Abu-SBzl to be applied in similar contexts, offering benefits ranging from enhanced crop growth to novel therapeutic interventions (Kang et al., 2012).

Safety And Hazards

While specific safety data for “For-Ala-Ala-Pro-Abu-SBzl” is not available, general safety measures for handling research chemicals should be followed. This includes using personal protective equipment, avoiding breathing vapors, mist, dust, or gas, and ensuring adequate ventilation .

Future Directions

As “For-Ala-Ala-Pro-Abu-SBzl” is a research product, its future directions would likely depend on the outcomes of ongoing and future research studies .

properties

IUPAC Name

S-benzyl (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-formamidopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5S/c1-4-18(23(32)33-13-17-9-6-5-7-10-17)26-21(30)19-11-8-12-27(19)22(31)16(3)25-20(29)15(2)24-14-28/h5-7,9-10,14-16,18-19H,4,8,11-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30)/t15-,16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSSLMSJJOZXFQ-CAMMJAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)SCC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)SCC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

For-Ala-Ala-Pro-Abu-SBzl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LC Hinkofer, SAI Seidel, B Korkmaz, F Silva… - Journal of Biological …, 2013 - ASBMB
… The thiobenzyl ester substrates Boc-Ala-Pro-nVal-SBzl and For-Ala-Ala-Pro-Abu-SBzl were purchased from Bachem AG, Bubendorf, Switzerland, and the substrate Boc-Ala-ONp was …
Number of citations: 24 www.jbc.org

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